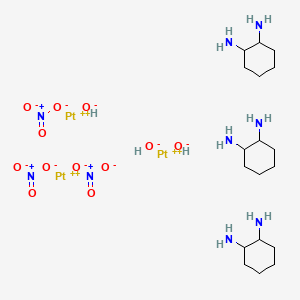
Tris(1,2-cyclohexanediamine-n,n')tri-mu-hydroxytriplatinum(iii) Trinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate is a coordination complex that features platinum as the central metal ion. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound consists of three 1,2-cyclohexanediamine ligands coordinated to three platinum(iii) centers, with hydroxide bridges and nitrate counterions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate typically involves the reaction of platinum salts with 1,2-cyclohexanediamine under controlled conditions. The process includes:
Preparation of Platinum Precursor: Platinum salts, such as platinum(iii) chloride, are dissolved in an appropriate solvent.
Ligand Coordination: 1,2-cyclohexanediamine is added to the solution, allowing it to coordinate with the platinum ions.
Formation of Hydroxide Bridges: Hydroxide ions are introduced to form the mu-hydroxy bridges between the platinum centers.
Addition of Nitrate Ions: Finally, nitrate ions are added to balance the charge and form the final trinitrate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization and filtration are employed to purify the final product.
化学反応の分析
Types of Reactions
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential anticancer properties.
Industry: Utilized in the development of new materials and coatings.
作用機序
The mechanism by which Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate exerts its effects involves:
Coordination to Biological Targets: The compound can coordinate to DNA and proteins, disrupting their function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with cellular processes.
類似化合物との比較
Similar Compounds
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(ii) Trinitrate
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iv) Trinitrate
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(ii) Dichloride
Uniqueness
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical and biological properties.
特性
CAS番号 |
128443-30-1 |
|---|---|
分子式 |
C18H45N9O12Pt3 |
分子量 |
1164.9 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;platinum(2+);trihydroxide;trinitrate |
InChI |
InChI=1S/3C6H14N2.3NO3.3H2O.3Pt/c3*7-5-3-1-2-4-6(5)8;3*2-1(3)4;;;;;;/h3*5-6H,1-4,7-8H2;;;;3*1H2;;;/q;;;3*-1;;;;3*+2/p-3 |
InChIキー |
CZPPZCKGDVWUDR-UHFFFAOYSA-K |
正規SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Pt+2].[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















